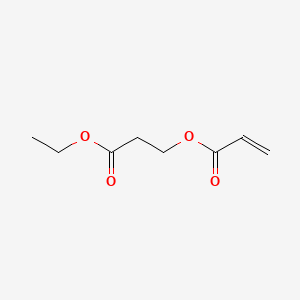

3-Ethoxy-3-oxopropyl acrylate

Description

Overview of Acrylic Monomers in Polymer Synthesis

Acrylic monomers are a class of chemical compounds, specifically esters, that feature a vinyl group directly attached to a carbonyl carbon. scribd.comwikipedia.org This structural motif makes them highly susceptible to polymerization, typically through free-radical reactions, to form long-chain polymers known as polyacrylates. wikipedia.orgresearchgate.net The versatility of acrylic monomers is a key driver of their widespread use; they can undergo homopolymerization or be copolymerized with other monomers to create a vast array of materials with specific functionalities. free.fr

The general structure of an acrylic monomer allows for a wide range of chemical diversity. By altering the chemical group attached to the ester oxygen, the properties of both the monomer and the resulting polymer can be finely tuned. free.frarkema.com This has led to their application in numerous industries, including pharmaceuticals, textiles, paper manufacturing, and construction materials.

Role of Ester Functionalities in Acrylate-Based Systems

The ester group is a defining feature of acrylate (B77674) monomers and plays a crucial role in determining the physicochemical properties of the resulting polymers. free.frnih.gov The nature of the side-chain ester group significantly influences key polymer characteristics such as the glass transition temperature (Tg), which dictates whether the polymer is rigid and glassy or soft and rubbery at a given temperature. free.fr For instance, poly(methyl acrylate) is a tough, rubbery material at room temperature, while poly(ethyl acrylate) is even softer and more extensible. free.fr

The ester functionality also impacts the polymer's polarity, solubility, and chemical resistance. nih.gov For example, resistance to hydrolysis, an important factor for coatings and other applications exposed to the elements, is influenced by the size of the ester group, with butyl acrylate being more resistant than ethyl acrylate, which in turn is more resistant than methyl acrylate. free.fr Furthermore, the presence of additional functional groups within the ester side chain, such as hydroxyl or amino groups, can introduce new possibilities for cross-linking, hydrogen bonding, and further chemical modification, thereby expanding the functional capabilities of the polymer. mdpi.com

Significance of 3-Ethoxy-3-oxopropyl Acrylate within Contemporary Chemical Research

This compound, also known by its IUPAC name ethyl 3-prop-2-enoyloxypropanoate, is a bifunctional monomer that has attracted interest in the research community. Its structure is unique in that it contains two ester functionalities, which influences the properties it can impart to a polymer.

While research is ongoing, the presence of the propoxy-ester side chain suggests potential for creating polymers with specific adhesion, flexibility, and compatibility characteristics. This monomer can be synthesized through methods like transesterification, using acrylate and ethoxyethanol as starting materials. google.com Its application has been noted in the development of functionalized materials, such as in the synthesis of cellulose-based polyzwitterions with pH-sensitive charges, where it is used to introduce specific side chains onto a polymer backbone. beilstein-journals.org The bifunctional nature of this compound makes it a valuable tool for polymer chemists seeking to design materials with precisely controlled properties for advanced applications.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 39181-94-7 letopharm.comaablocks.com |

| Molecular Formula | C8H12O4 aablocks.com |

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | ethyl 3-prop-2-enoyloxypropanoate |

| Density | 1.059 g/cm³ letopharm.com |

| Boiling Point | 237.37 °C at 760 mmHg letopharm.com |

| Flash Point | 90.6 °C epa.gov |

| Melting Point | -37.6 °C epa.gov |

| Refractive Index | 1.434 letopharm.com |

| Vapor Pressure | 0.045 mmHg at 25°C letopharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-prop-2-enoyloxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-3-7(9)12-6-5-8(10)11-4-2/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNNZKXVTFMUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192420 | |

| Record name | 3-Ethoxy-3-oxopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39181-94-7 | |

| Record name | 3-Ethoxy-3-oxopropyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39181-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-3-oxopropyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039181947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxy-3-oxopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxy-3-oxopropyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethoxy-3-oxopropyl acrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKR88B6W98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 3 Ethoxy 3 Oxopropyl Acrylate

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 3-ethoxy-3-oxopropyl acrylate (B77674) molecule in a single primary reaction step from readily available precursors.

The most common direct synthesis involves the esterification of an acrylic acid derivative with a hydroxyl-containing propanoate. Specifically, this is the reaction between acrylic acid or its activated form (like acryloyl chloride) and ethyl 3-hydroxypropanoate. This reaction directly forms the desired ester linkage.

The efficiency of esterification reactions is highly dependent on the reaction conditions and the catalyst employed. Research into the esterification of acrylic acid has explored various systems to optimize yield and reaction rates. While not always targeting 3-ethoxy-3-oxopropyl acrylate specifically, these studies provide insight into applicable conditions.

Acid catalysts are commonly used to facilitate the esterification of acrylic acid. researchgate.net Density Functional Theory (DFT) studies have shown that in the presence of an H+ ion, the activation barrier for the esterification of acrylic acid with alcohols decreases significantly. researchgate.net For related acrylate syntheses, zinc-based catalysts, particularly Zn(ClO4)2, have been found to be highly effective. researchgate.net In optimized conditions for producing other acrylates, a combination of a polymerization inhibitor (0.5 mol%), a catalyst (0.1 mol%), and elevated temperatures (170 °C) for 4 hours has resulted in yields as high as 99%. researchgate.net

Ion exchange resins, such as polystyrene sulfonic acid resins (e.g., Amberlyst 39, Amberlyst 46, and Amberlyst 70), have also been investigated as heterogeneous catalysts for the esterification of acrylic acid. scribd.com These solid-acid catalysts offer advantages in terms of separation and reusability. scribd.com The activity of these resins is often correlated with their ion exchange capacity and the accessibility of the sulfonic acid groups to the reactants. scribd.com

A patented method for a structurally related compound, "3-ethoxy ethyl acrylate," uses potassium bisulfate as an acid catalyst in the final step, with temperatures ranging from 50-100 °C and reaction times of 1-10 hours under a nitrogen stream to promote the reaction and remove byproducts. google.com

Table 1: Catalyst Systems and Conditions for Related Acrylate Esterifications

| Catalyst System | Reactants | Temperature (°C) | Reaction Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Zn(ClO4)2 (0.1 mol%) | Acrylic Acid derivative | 170 | 4 | 99 | researchgate.net |

| Amberlyst 70 | Acrylic Acid, 2-ethylhexan-1-ol | 100 | 6 | 71.6 | scribd.com |

Note: The data presented is for related acrylate syntheses and provides a reference for potential conditions for this compound synthesis.

A significant challenge in the synthesis of acrylates is the formation of byproducts through various side reactions. In the context of acrylic acid esterification, this compound can itself be a byproduct. This occurs during the production of ethyl acrylate, where a Michael addition of the product alcohol (ethanol) to ethyl acrylate can occur, though the primary byproduct pathway involves the addition of acrylic acid to the acrylate product. researchgate.net

The main side reactions identified in the esterification of acrylic acid include:

Michael Addition: The addition of alcohols, water, or acrylic acid itself to the double bond of the acrylate ester. The addition of an acrylic acid molecule to an acrylate is a particularly favorable side reaction, with a low activation barrier. researchgate.net This can lead to the formation of adducts like 3-(acryloyloxy) propanoic acid. researchgate.net

Dimerization of Acrylic Acid: Two molecules of acrylic acid can react to form a dimer. researchgate.net

Polymerization: Acrylates are prone to polymerization, especially at elevated temperatures. acs.orgcore.ac.uk This is often mitigated by the addition of polymerization inhibitors. researchgate.net

Oligomerization: The formation of short-chain polymers (oligomers) of the acrylate product can also occur, complicating purification. chemrxiv.org

During the synthesis of ethyl acrylate, gas chromatography-mass spectrometry (GC-MS) has identified several side products, including this compound (m/z = 173) and 3-(acryloyloxy) propanoic acid (m/z = 144). researchgate.net

Table 2: Common Byproducts in Acrylic Acid Esterification

| Byproduct Name | Formation Pathway | Reference |

|---|---|---|

| 3-(Acryloyloxy)propanoic acid | Michael addition of acrylic acid to acrylate | researchgate.net |

| Diacrylate Esters | Michael addition of alcohol to acrylate product | researchgate.net |

| Acrylic Acid Dimer | Dimerization of acrylic acid | researchgate.net |

Multi-step syntheses provide alternative pathways to this compound, often allowing for greater control over the final product's purity by isolating and purifying intermediates.

A key precursor for the direct esterification route is ethyl 3-hydroxypropanoate . This compound is typically synthesized via the esterification of 3-hydroxypropanoic acid with ethanol (B145695), often using an acid catalyst. cymitquimica.com It can also be produced through biotechnological routes, for instance, by culturing Acetobacter lovaniensis bacteria, which can convert acetic acid to ethanol and then esterify it with 3-hydroxypropionic acid (3HP). google.com This biological method produces the ethyl ester of 3HP, which is more economical to recover from the fermentation broth than the acid itself. google.com

An alternative multi-step synthesis for a similar structure involves the reaction of vinyl ethyl ether and trichloroacetyl chloride . google.com This reaction forms an intermediate which is then reacted with ethanol in the presence of an organic base. google.com

Another multi-step approach involves the synthesis of intermediates like ethyl 3-((3-ethoxy-3-oxopropyl)(ethyl) amino)-3-oxopropionate . This is prepared by first reacting ethylamine (B1201723) with ethyl acrylate to form ethyl 3-(ethylamino)propionate. This intermediate is then coupled with monoethyl malonate using coupling agents like EDCI and DMAP. googleapis.com While this specific example leads to a more complex molecule, the strategy of building the carbon backbone through sequential additions and couplings is a viable multi-step approach.

For the route starting from vinyl ethyl ether, a patented process provides a detailed, optimized sequence:

Addition: Vinyl ethyl ether is slowly added to trichloroacetyl chloride at a controlled temperature of 25-40 °C over 1-2 hours, followed by a reaction period of 1-10 hours. google.com

Purification: Low-boiling byproducts are removed by vacuum distillation. google.com

Ethanolysis: Ethanol and an organic base (e.g., triethylamine) are added, and the mixture is reacted at 20-50 °C for 1-10 hours. google.com

Filtration & Recovery: The solid salt byproduct is filtered off, and the ethanol is recovered from the filtrate via vacuum distillation. google.com

Final Reaction: An acid catalyst (potassium bisulfate) is added, and the mixture is heated to 50-100 °C under a nitrogen stream for 2-8 hours. google.com

Final Purification: The final product, 3-ethoxy ethyl acrylate, is obtained by vacuum distillation with reported yields between 80-86% and purity greater than 98%. google.com

Purification and analysis of the final product, this compound, can be performed using reverse phase high-performance liquid chromatography (RP-HPLC). sielc.com A typical mobile phase for this analysis consists of acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

Derivatization Strategies Incorporating the this compound Moiety

Synthesis of Aminoethyl Cellulose (B213188) Carbamate (B1207046) Derivatives

The 3-ethoxy-3-oxopropyl group can be incorporated into biopolymers like cellulose to create functional derivatives. A key method involves the reaction of activated cellulose with a mixture of amine-containing compounds. For example, cellulose phenyl carbonate can be reacted with β-alanine ethyl ester and N-tert-butoxycarbonyl-1,2-ethanediamine (N-Boc-EDA). beilstein-journals.org This reaction leads to the formation of (3-ethoxy-3-oxopropyl)(N-Boc-2-aminoethyl)cellulose carbamate. beilstein-journals.orgresearchgate.net In this process, the amino groups of the reagents nucleophilically attack the carbonate moieties on the cellulose backbone, resulting in carbamate linkages. beilstein-journals.org The resulting polymer possesses both the ethoxycarbonylpropyl side chains from the β-alanine ethyl ester and protected amino groups from the N-Boc-EDA. beilstein-journals.orgresearchgate.net The structure of these complex cellulose derivatives can be confirmed using techniques like 13C NMR spectroscopy, which shows characteristic peaks for the ester and carbamate carbonyl groups. researchgate.netresearchgate.net

Table 1: Synthesis of (3-ethoxy-3-oxopropyl)(N-Boc-2-aminoethyl)cellulose carbamate

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Cellulose Phenyl Carbonate | β-Alanine Ethyl Ester | N-tert-butoxycarbonyl-1,2-ethanediamine | (3-ethoxy-3-oxopropyl)(N-Boc-2-aminoethyl)cellulose carbamate |

Phospha-Michael Addition Reactions with Acrylate Acceptors

The acrylate portion of this compound is an excellent Michael acceptor, readily reacting with phosphorus-based nucleophiles in a Phospha-Michael addition. nih.govacs.org This type of reaction is crucial for synthesizing phosphinate compounds, which are noted as potential inhibitors for enzymes like HIV protease. nih.govacs.org In a typical procedure, a hypophosphorus salt is activated, for example with hexamethyldisilazane (B44280) (HMDS), to form a silyl (B83357) hypophosphite intermediate. nih.govacs.org This intermediate then reacts with an acrylate acceptor, such as this compound, to form a P-C bond. nih.govacs.org The reaction can be optimized by adjusting temperature and molar ratios to achieve high yields. nih.gov A second alkylation step can then be performed to yield symmetrical or unsymmetrical phosphinic acids. nih.gov Catalysts like tetramethylguanidine (TMG) have also been shown to be highly effective for the phospha-Michael addition of phosphines to activated double bonds under mild conditions. scispace.com

Table 2: Phospha-Michael Addition Reaction Overview

| Nucleophile (Michael Donor) | Electrophile (Michael Acceptor) | Key Intermediate | Product Class |

| Activated Hypophosphorous Salt | Acrylate (e.g., this compound) | Bis(trimethylsilyl) hypophosphite | Phosphinic Acids |

| Bis(acyl)phosphine | Acrylate (e.g., this compound) | Enolate | Bis(acyl)phosphines |

Michael Addition Reactions with Nitrogen-Containing Compounds

The Michael addition is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.org Nitrogen-containing compounds, such as primary and secondary amines, are effective nucleophiles in this reaction. The reaction of an amine with this compound would proceed via the nucleophilic attack of the nitrogen atom on the β-carbon of the acrylate moiety. wikipedia.org For instance, a patented process describes the reaction of an amino group with ethyl acrylate, a structurally similar compound, to form a β-amino-ester linkage in a Michael addition reaction. google.com This strategy is widely applicable; for example, 2-aminopyridine (B139424) has been shown to react with ethyl acrylate under solvent-free conditions. vulcanchem.com This demonstrates the general utility of using nitrogen nucleophiles to derivatize acrylate systems.

Integration into Heterocyclic Ring Systems

The functional groups within the this compound moiety can be utilized in subsequent reactions to form cyclic structures. A notable example is the synthesis of piperidine (B6355638) derivatives. One synthetic route begins with the Michael addition of ethylamine to ethyl acrylate, forming ethyl 3-(ethylamino)propionate. googleapis.com This intermediate is then acylated with a compound like monoethyl malonate, followed by an intramolecular cyclization (Dieckmann condensation) promoted by a base such as sodium ethoxide. googleapis.com This sequence effectively integrates the carbon backbone derived from the acrylate into a new heterocyclic ring, specifically an ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate. googleapis.com This multi-step process highlights how the acrylate unit can serve as a foundational piece for constructing more complex cyclic molecules.

Formation of Organometallic Reagents (e.g., Zinc Bromide Complexes)

Organometallic reagents are powerful tools in organic synthesis, and the 3-ethoxy-3-oxopropyl moiety can be incorporated into such reagents. Specifically, 3-Ethoxy-3-oxopropylzinc bromide is a commercially available organozinc reagent. sigmaaldrich.com Organozinc halides are typically prepared by the direct reaction of an alkyl halide (in this case, an ethyl 3-bromopropionate precursor) with activated zinc metal, often referred to as Rieke® Zinc. sigmaaldrich.com Alternatively, they can be formed via the transmetalation of an organolithium or Grignard reagent with a zinc halide. sigmaaldrich.com These reagents, including 3-Ethoxy-3-oxopropylzinc bromide, are valuable in C-C bond-forming reactions like Negishi coupling and Michael additions. sigmaaldrich.com The formation requires an inert atmosphere and suitable solvents like tetrahydrofuran (B95107) (THF) to stabilize the organometallic species. libretexts.org

Polymerization Mechanisms and Kinetic Studies of 3 Ethoxy 3 Oxopropyl Acrylate

Homopolymerization Pathways and Kinetics

Homopolymerization involves the polymerization of a single type of monomer, in this case, 3-ethoxy-3-oxopropyl acrylate (B77674), to form a homopolymer. The kinetics and control over the polymer structure are highly dependent on the chosen polymerization method.

Free Radical Polymerization of 3-Ethoxy-3-oxopropyl Acrylate

Conventional free radical polymerization is a common method for polymerizing acrylate monomers. The process involves three main stages: initiation, propagation, and termination. Initiation is typically achieved using thermal or photochemical initiators that generate free radicals. These radicals then react with monomer units in the propagation stage to form growing polymer chains. Termination occurs through the combination or disproportionation of two growing chains.

Controlled Radical Polymerization Techniques (e.g., RAFT, NMP)

Controlled radical polymerization (CRP) techniques offer significant advantages over conventional free radical polymerization, including the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. mdpi.com Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP) are two of the most prominent CRP methods applicable to acrylate monomers. wikipedia.orgacs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP technique that can be applied to a wide range of monomers, including acrylates. wikipedia.org It involves the use of a RAFT agent, typically a thiocarbonylthio compound, which reversibly deactivates the growing polymer chains, allowing for controlled growth. nih.gov The choice of the RAFT agent is crucial for achieving good control over the polymerization. tcichemicals.com

Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique for producing well-defined polymers. acs.org NMP utilizes a stable nitroxide radical to reversibly terminate the propagating polymer chains. researchgate.net This reversible capping allows for the controlled growth of the polymer chains. While initially limited to styrenic monomers, the development of new nitroxides has expanded the scope of NMP to include acrylates. acs.orgresearchgate.net

Kinetic Modeling of Polymerization Processes

Kinetic modeling is a crucial tool for understanding and optimizing polymerization processes. ipb.ptresearchgate.net For controlled radical polymerizations, kinetic models can predict the evolution of monomer conversion, molecular weight, and polydispersity over time. mdpi.compsu.edu These models typically involve a set of differential equations that describe the rates of the elementary reactions, including initiation, propagation, termination, and the reversible deactivation steps characteristic of CRP. acs.orgcmu.edu

For RAFT polymerization, kinetic models must account for the pre-equilibrium and main equilibrium steps involving the RAFT agent. In NMP, the model focuses on the equilibrium between dormant and active species. cmu.edu The accuracy of these models depends on the availability of reliable kinetic parameters for the elementary reactions.

Influence of Initiator Systems on Polymerization Control

In NMP, the initiator can be a unimolecular alkoxyamine that decomposes to generate both the propagating radical and the mediating nitroxide radical. researchgate.net Alternatively, a conventional initiator can be used in conjunction with a free nitroxide. The structure of the nitroxide has a significant impact on the control of the polymerization of different monomers. acs.org

Table 1: Common RAFT Agents for Acrylate Polymerization

| RAFT Agent Name | Abbreviation | Suitable for Monomers |

|---|---|---|

| 2-Cyano-2-propyl dodecyl trithiocarbonate | CPDTC | Acrylates, Acrylamides |

| 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid | DDMAT | Acrylates, Methacrylates |

| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | CPADB | Acrylates, Styrenes |

This table provides examples of RAFT agents and the types of monomers they are generally suited for. The optimal choice depends on the specific reaction conditions.

Copolymerization Strategies Involving this compound

Copolymerization is the process of polymerizing two or more different monomers together to create a copolymer. This technique allows for the synthesis of materials with a wide range of properties that can be tailored by adjusting the monomer composition and sequence distribution.

Statistical Copolymerization Studies

Statistical copolymerization results in a polymer chain where the different monomer units are distributed randomly, or statistically, along the backbone. The composition and microstructure of the resulting copolymer are determined by the reactivity ratios of the comonomers. The reactivity ratios, rA and rB, describe the relative preference of a growing polymer chain ending in monomer A or B to add another molecule of monomer A or B.

While specific studies on the statistical copolymerization of this compound are not available, the principles can be illustrated by the copolymerization of other acrylate monomers. researchgate.netmdpi.com For example, the copolymerization of n-butyl acrylate and methyl methacrylate (B99206) is a well-studied system where the reactivity ratios influence the final polymer properties. Kinetic modeling of such systems can predict the copolymer composition as a function of monomer conversion. mdpi.com

Determination of Monomer Reactivity Ratios in Copolymerization

The properties of a copolymer are heavily dependent on the distribution of monomer units along the polymer chain, which is dictated by the monomer reactivity ratios (r₁, r₂). scielo.br These ratios are critical parameters in polymerization reaction engineering, as they define the composition and chain lengths of copolymers. arxiv.org The determination of these ratios is typically achieved through experimental methods that are often laborious, involving multiple repetitions at varying compositions. arxiv.org

For the copolymerization of two monomers, M₁ and M₂, the reactivity ratio r₁ is the ratio of the rate constant for a propagating chain ending in M₁ adding another M₁ monomer (k₁₁) to the rate constant of it adding an M₂ monomer (k₁₂). scielo.br Experimental determination often involves carrying out copolymerizations at low monomer conversions (<10%) with varying initial monomer feed ratios. scielo.br The resulting copolymer composition can be determined using analytical techniques such as Nuclear Magnetic Resonance (¹H-NMR) spectroscopy or elemental analysis. tue.nltsijournals.com The data is then fitted to the instantaneous copolymer equation using methods like the Fineman-Ross or Kelen-Tudos linearization methods, or more accurately, through nonlinear optimization. scielo.brtue.nl

| Feed Mole Fraction of M₁ (f₁) | Copolymer Mole Fraction of M₁ (F₁) |

| 0.1 | 0.45 |

| 0.3 | 0.65 |

| 0.5 | 0.75 |

| 0.7 | 0.85 |

| 0.9 | 0.94 |

This table presents hypothetical data for the copolymerization of this compound (M₁) and a comonomer (M₂), illustrating the type of data required for reactivity ratio determination.

From such data, the reactivity ratios would be calculated. For instance, if the calculated ratios were r₁ > 1 and r₂ < 1, it would indicate that this compound is more reactive than the comonomer and has a greater tendency to homopolymerize, leading to a copolymer with a more block-like structure.

Elucidation of Copolymer Composition and Sequence Distribution

The monomer reactivity ratios directly inform the copolymer composition and the sequence distribution of monomer units. tsijournals.com The instantaneous copolymer equation provides the theoretical framework for relating the monomer feed composition to the copolymer composition. tue.nl

Using the determined reactivity ratios, one can predict the microstructure of the copolymer chain. For example:

If r₁r₂ = 1 , the monomers are randomly distributed along the chain (ideal copolymerization).

If r₁ > 1 and r₂ < 1 , the copolymer will be richer in monomer 1, with a tendency to form blocks of monomer 1.

If r₁ < 1 and r₂ < 1 , the copolymer will have a tendency towards alternation of the two monomer units.

The statistical distribution of monomer sequences (dyads, triads) can be calculated from the reactivity ratios and the monomer feed composition, providing a detailed picture of the copolymer's microstructure. tsijournals.com This knowledge is essential for tailoring copolymer properties, as the sequence distribution influences physical characteristics like the glass transition temperature and mechanical strength. tue.nl

Block and Graft Copolymer Architectures

This compound can be incorporated into complex polymer architectures such as block and graft copolymers. These structures are typically synthesized using controlled/living polymerization techniques, which allow for the preparation of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. mdpi.comresearchgate.net

Block Copolymers: The synthesis of block copolymers, such as poly(styrene)-b-poly(this compound), can be achieved through methods like nitroxide-mediated radical polymerization (NMP), atom transfer radical polymerization (ATRP), or reversible addition-fragmentation chain transfer (RAFT) polymerization. sigmaaldrich.comnih.gov A typical synthesis involves the polymerization of the first monomer (e.g., styrene) to create a living macroinitiator. sigmaaldrich.comtubitak.gov.tr After the first monomer is consumed, the second monomer (this compound) is added to the system, initiating the growth of the second block from the end of the first block. sigmaaldrich.com This sequential addition ensures the formation of a well-defined diblock copolymer architecture. mdpi.com

Graft Copolymers: Graft copolymers featuring poly(this compound) side chains can be synthesized via three main strategies: "grafting from," "grafting to," and the macromonomer technique. mdpi.comresearchgate.net In the "grafting from" approach, a polymer backbone containing initiator sites is first synthesized. Subsequently, this compound is polymerized from these sites, resulting in the growth of side chains from the main backbone. google.com This method is effective for producing graft copolymers with high side-chain density. researchgate.net

Self-Polymerization Phenomena via Sequential Reactions

This compound can participate in self-polymerization through a series of sequential reactions, notably through a process that combines Michael addition with other reaction steps. google.com This phenomenon allows for the formation of poly(β-amino-ester)s at ambient temperature. google.com

The process is described as a rapid self-polymerization that involves three distinct reactions in sequence: google.com

Acid-Base Neutralization: An initial exothermic reaction occurs between an amine-containing compound and an acid.

Ring-Opening Reaction: The heat generated from the first step accelerates a ring-opening reaction of an aziridine (B145994) or azetidine-containing compound, which acts as a nucleophile, to form an amino ester bond. google.com

Michael Addition: The newly formed amino group then undergoes an intermolecular Michael addition reaction with the α,β-unsaturated double bond of an acrylate, such as this compound. google.com

This sequence results in the formation of either linear or highly cross-linked poly(β-amino-ester) copolymers. The rate of this self-polymerization can be controlled by adjusting the pH of the monomer mixture or by using a solvent. The resulting polymers are often insoluble in water and resistant to organic solvents. google.com

Surface-Initiated Polymerization and Film Formation

Surface-initiated polymerization (SIP) is a powerful technique for modifying the properties of a surface by growing polymer chains directly from it, creating what are known as polymer brushes. researchgate.netnih.gov This method allows for the formation of dense, covalently attached polymer coatings. swinburne.edu.au this compound can be used in SIP to create functional films.

Amine-Catalyzed Thiol-Acrylate Conjugate Addition for Surface Modification

A prominent method for grafting polymers from a surface involves the thiol-acrylate Michael addition reaction, which can be efficiently catalyzed by amines. researchgate.netresearchgate.net This "click chemistry" approach is valued for its high yields, mild reaction conditions, and minimal byproduct formation. researchgate.net

The process for surface modification typically involves the following steps:

Surface Functionalization: The substrate surface is first modified to present thiol (-SH) groups. This is often achieved by treating the surface with a thiol-terminated self-assembled monolayer (SAM). researchgate.net

Conjugate Addition: The thiol-functionalized surface is then exposed to the this compound monomer in the presence of an amine catalyst, such as triethylamine. nih.gov The amine acts as a base, deprotonating the surface-bound thiol to form a thiolate anion. This nucleophilic thiolate then attacks the electron-deficient double bond of the acrylate monomer in a conjugate addition (Michael-type) reaction, covalently attaching an acrylate molecule to the surface. researchgate.netresearchgate.net

The kinetics of this reaction are influenced by several factors, including the concentration and basicity of the amine catalyst, the polarity of the solvent, and the pH of the system. researchgate.net By controlling these parameters, the density of the attached acrylate molecules on the surface can be precisely managed. researchgate.net

Formation of Surface-Bound Polymeric Coatings

The initial conjugate addition of a single monomer layer can be extended to form thicker, surface-bound polymeric coatings. researchgate.netnih.gov This is achieved by conducting a step-growth polymerization from the surface. After the initial layer of this compound is attached, a mixture of a dithiol and a diacrylate monomer can be introduced. nih.gov

The characteristics of the surface-bound film formation are summarized in the table below.

| Parameter | Control Mechanism | Outcome | Reference |

| Film Thickness | Thiol-acrylate stoichiometry, reaction time | Controlled growth from sub-nanometer to several nanometers. | researchgate.netnih.gov |

| Grafting Density | Reaction time for initial monolayer formation | Can be varied to create gradients in surface density. | researchgate.net |

| Polymer Molecular Weight | Ratio of limiting to excess functionality in the monomer mixture | Higher molecular weight is achieved with stoichiometric monomer mixtures. | nih.gov |

| Architecture | Monomer functionality (mono- vs. di-functional thiols/acrylates) | Formation of monolayers or linear polymer chains. | researchgate.netnih.gov |

This table outlines the controllable parameters and outcomes in the formation of surface-bound polymeric coatings via amine-catalyzed thiol-acrylate reactions.

This method provides a robust and versatile platform for creating functional polymeric coatings with tailored thickness, density, and chemical properties. nih.gov

Spectroscopic and Chromatographic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Ethoxy-3-oxopropyl acrylate (B77674) and its derivatives, ¹H, ¹³C, and ³¹P NMR are routinely used to confirm identity and structure.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling

The protons of the ethyl ester group typically present as a quartet for the methylene (B1212753) group (-OCH₂CH₃) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl group (-OCH₂CH₃). The two methylene groups in the propionate (B1217596) backbone (-O-CH₂-CH₂-CO-) appear as distinct triplets, as they are coupled to each other. The acrylate group protons (CH₂=CH-) exhibit a more complex splitting pattern, typically appearing as a multiplet or as distinct doublets of doublets due to both geminal and vicinal coupling.

Table 1: Representative ¹H NMR Data for the 3-Ethoxy-3-oxopropyl Moiety in a Related Thio-Compound orgsyn.org

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| -OCH₂CH₃ | 4.15 | Quartet | 7.1 |

| -CO-CH₂-CH₂-S- | 3.24 | Triplet | 7.4 |

| -CO-CH₂-CH₂-S- | 2.66 | Triplet | 7.4 |

| -OCH₂CH₃ | 1.38 | Triplet | 7.1 |

Carbon-13 NMR (¹³C NMR) for Carbon Backbone and Functional Group Assignment

In studies of cellulose (B213188) carbamates incorporating the (3-ethoxy-3-oxopropyl) group, the ester carbonyl (C=O) resonance is typically found around 172 ppm. beilstein-journals.orgresearchgate.net The methylene carbon of the ethoxy group (-OCH₂) appears at approximately 60.4 ppm, while the methyl carbon (-CH₃) is observed further upfield around 13-14 ppm. beilstein-journals.orgresearchgate.net The two methylene carbons of the propionate backbone are found in the 34-41 ppm range. beilstein-journals.orgresearchgate.net Data from ethyl 4-((3-ethoxy-3-oxopropyl)thio)benzoate corroborates these findings, showing the ester carbonyl at 171.6 ppm, the ethoxy methylene at 60.9 ppm, the ethoxy methyl at 14.3 ppm, and the propionate backbone carbons at 34.1 and 27.5 ppm. orgsyn.org

Table 2: Representative ¹³C NMR Chemical Shifts for the 3-Ethoxy-3-oxopropyl Moiety orgsyn.orgbeilstein-journals.orgresearchgate.net

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| Ester Carbonyl (Acrylate) | ~166 |

| Ester Carbonyl (Propionate) | ~172 |

| -OC H₂- (Acrylate) | ~61 |

| -OC H₂CH₃ (Propionate) | ~60-61 |

| -C H₂-CH₂-COO- | ~34 |

| -CH₂-C H₂-COO- | ~28-35 |

| -OCH₂C H₃ (Propionate) | ~14 |

Phosphorus-31 NMR (³¹P NMR) for Phosphinate Derivatives

When 3-Ethoxy-3-oxopropyl acrylate is used to synthesize organophosphorus compounds, such as phosphinates, Phosphorus-31 NMR (³¹P NMR) becomes a critical analytical technique. ³¹P NMR provides direct information about the chemical environment of the phosphorus atom. The chemical shift is highly sensitive to the nature of the substituents attached to the phosphorus, its oxidation state, and coordination number.

In the synthesis of symmetrical phosphinic acids and their subsequent esterification, ³¹P NMR is used to monitor reaction progress and confirm the formation of the desired phosphinate esters. For instance, during attempts to synthesize bis-alkylated phosphinic acids via Michael addition to acrylates, ³¹P NMR was used to determine the conversion rates and yields, revealing that the reaction often stopped at the mono-alkylated stage. acs.org The efficiency of various coupling reagents in the esterification of phosphinic acids with hydroxyl-containing molecules has also been evaluated by quantifying the product yield via ³¹P NMR analysis. acs.org

Variable-Temperature NMR for Conformational and Dynamic Studies

Variable-Temperature (VT) NMR spectroscopy is a powerful method for studying dynamic processes such as conformational changes and restricted bond rotations. By recording spectra at different temperatures, it is possible to observe changes in signal shape and position, which can provide thermodynamic and kinetic information about these processes.

While specific VT-NMR studies on this compound were not found in the searched literature, the principles are applicable. For flexible molecules like acrylates, different rotational isomers (rotamers), such as the s-cis and s-trans conformers around the C-C single bond of the acrylate moiety, may coexist in solution. derpharmachemica.com At room temperature, the interconversion between these conformers might be too fast on the NMR timescale, resulting in a single, time-averaged spectrum. By lowering the temperature, this interconversion can be slowed, potentially allowing for the observation of distinct signals for each conformer. Such studies provide insight into the relative stability and energy barriers between different conformations. beilstein-journals.orgdissertation.comresearchgate.net

Mass Spectrometry (MS) for Molecular Integrity and Byproduct Identification

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. It is particularly useful when coupled with a chromatographic separation method.

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing complex reaction mixtures containing volatile components. The gas chromatograph separates the individual compounds, which are then introduced into the mass spectrometer for detection and identification.

In the context of producing acrylic acid esters, GC-MS has been used to identify side products formed during the reaction. In one study, this compound was identified as a side product in the esterification of acrylic acid, with its molecular ion peak observed at a mass-to-charge ratio (m/z) of 173. researchgate.net This demonstrates the utility of GC-MS in not only confirming the presence of the desired product but also in identifying and characterizing byproducts, which is crucial for optimizing reaction conditions and understanding reaction mechanisms.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule. For this compound (C8H12O4), the theoretical exact mass can be calculated and compared with the experimental value obtained from an HRMS instrument, typically using a soft ionization technique like Electrospray Ionization (ESI).

In a research setting, a sample of this compound would be introduced into an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. The resulting spectrum would be analyzed for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For instance, the calculated exact mass of the protonated molecule of this compound is compared against the measured value, with the difference typically being in the low parts-per-million (ppm) range, confirming the compound's identity with a high degree of confidence. rsc.orgfigshare.com

Table 1: Illustrative HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z (example) | Mass Error (ppm) |

| [C8H12O4+H]⁺ | 173.0703 | 173.0701 | -1.16 |

| [C8H12O4+Na]⁺ | 195.0522 | 195.0520 | -1.03 |

Note: The observed m/z values are hypothetical examples for illustrative purposes.

Size Exclusion Chromatography-Electrospray Ionization Mass Spectrometry (SEC-ESI-MS) for Polymer End-Group Analysis

When this compound is polymerized, the resulting poly(this compound) chains will have specific end-groups derived from the initiator and termination steps of the polymerization process. Size Exclusion Chromatography coupled with Electrospray Ionization Mass Spectrometry (SEC-ESI-MS) is a powerful technique for the detailed characterization of these polymer end-groups. chemrxiv.org

SEC separates the polymer chains based on their hydrodynamic volume, which correlates with their molecular weight. The eluent from the SEC column is then introduced into the ESI-MS system. ESI is a soft ionization technique that allows for the transfer of large polymer molecules into the gas phase as multiply charged ions without significant fragmentation. The mass spectrometer then measures the m/z of these ions. By analyzing the mass spectra of the eluting polymer fractions, it is possible to identify the masses of the repeating monomer unit and the end-groups. This is particularly useful in understanding the mechanism of polymerization and in the synthesis of well-defined polymers with specific functionalities at the chain ends. chemrxiv.org For example, in a controlled radical polymerization of this compound, the end-groups would be fragments from the initiator and the chain transfer agent. SEC-ESI-MS can confirm the presence and structure of these end-groups.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its ester and acrylate functionalities. The presence of two ester groups and a carbon-carbon double bond gives rise to a distinct spectroscopic signature.

The key characteristic peaks in the IR spectrum of this compound are expected to be:

C=O Stretching: Strong absorption bands around 1730-1740 cm⁻¹ are characteristic of the carbonyl group in the saturated ethyl ester and the acrylate ester. spectroscopyonline.com

C=C Stretching: A medium intensity band around 1635 cm⁻¹ corresponding to the stretching of the carbon-carbon double bond in the acrylate group.

C-O Stretching: Strong bands in the region of 1150-1250 cm⁻¹ due to the C-O stretching vibrations of the ester groups. spectroscopyonline.com

=C-H Bending: Out-of-plane bending vibrations of the vinyl group hydrogens typically appear in the 800-1000 cm⁻¹ region.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the sp³ hybridized C-H bonds of the ethyl and propyl groups, and potentially a weaker band just above 3000 cm⁻¹ for the sp² hybridized C-H bonds of the acrylate moiety.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~2980 | Medium | C-H Stretch (sp³) | Alkyl chains |

| ~1735 | Strong | C=O Stretch | Ester carbonyls |

| ~1635 | Medium | C=C Stretch | Acrylate |

| ~1180 | Strong | C-O Stretch | Ester linkage |

Note: These are typical wavenumber ranges and the exact positions can vary slightly.

Advanced Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC method is commonly employed to assess its purity. In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

Table 3: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in significantly faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC.

For the analysis of this compound, a UPLC method can provide a rapid assessment of purity or quantification in a sample. sielc.com The principles are the same as for HPLC, but the run times can be reduced from several minutes to under a minute in some cases. This high-throughput capability is particularly valuable in research and industrial settings for reaction monitoring, quality control, and screening applications. chemrxiv.org A UPLC method for this compound would use a sub-2 µm particle size column and an optimized gradient or isocratic mobile phase to achieve a rapid separation from any impurities or related compounds. nih.gov

Table 4: Illustrative UPLC Parameters for Rapid Analysis of this compound

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 210 nm |

| Run Time | < 2 minutes |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Ethoxy-3-oxopropyl acrylate (B77674), DFT studies could provide significant insights into its chemical behavior.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the determination of activation energies. mdpi.comosti.govnih.gov For 3-Ethoxy-3-oxopropyl acrylate, this could be applied to understand its polymerization behavior, susceptibility to nucleophilic attack at the acrylate or ester groups, and other characteristic reactions. By calculating the energies of various reaction pathways, chemists can predict the most likely mechanisms.

Conformational Analysis and Molecular Interactions

Molecules can exist in various spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis using DFT helps identify the most stable conformers (lowest energy states) of this compound. researchgate.net Understanding the preferred conformations is crucial as it influences the molecule's physical properties and its ability to interact with other molecules. This analysis would also shed light on intramolecular interactions, such as hydrogen bonding, if applicable.

Electronic Structure and Reactivity Predictions

DFT is used to calculate various electronic properties that help in predicting a molecule's reactivity. rit.edunih.gov For this compound, this would involve analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals indicate where the molecule is likely to act as a nucleophile or an electrophile. Other calculated parameters like electrostatic potential maps can visualize the electron-rich and electron-deficient regions of the molecule, further predicting sites of reactivity.

Predictive Studies on Permeability and Transport Pathways

While direct studies on the permeability of this compound were not found, DFT can be used to calculate properties that correlate with permeability, such as molecular size, shape, and polarity. These calculations can be part of a larger modeling effort to predict how this molecule might move through membranes or other materials.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. For this compound, MD simulations could be used to understand its behavior in different environments, such as in solution or in a polymer matrix. These simulations can provide insights into its diffusion characteristics, interactions with solvent molecules, and the conformational dynamics of larger systems containing this molecule, such as oligomers or polymers.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. nih.govresearchgate.netsemanticscholar.orgnih.gov If a series of compounds similar to this compound were synthesized and tested for a specific activity (e.g., as a monomer in a dental resin, as a component in a coating), a QSAR model could be developed. nih.gov This model would use calculated molecular descriptors (properties derived from the chemical structure, often using DFT) to predict the activity of new, untested analogs. researchgate.net This approach is valuable in materials science and drug discovery for designing new compounds with desired properties. nih.govresearchgate.net

Below is a hypothetical data table illustrating the kind of information that could be generated from DFT calculations for this compound and related molecules in a QSAR study.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Predicted Activity |

| This compound | -7.2 | -1.5 | 2.8 | Moderate |

| Analog 1 | -7.5 | -1.3 | 3.1 | High |

| Analog 2 | -7.0 | -1.8 | 2.5 | Low |

Advanced Research Applications and Material Science Contributions

Development of Bio-based Polymeric Materials

The drive for sustainability in materials science has propelled research into bio-based polymers. 3-Ethoxy-3-oxopropyl acrylate (B77674) and its derivatives are utilized in creating polymers from renewable resources, offering alternatives to traditional petroleum-based plastics.

Integration into Cellulose-Derived Polyzwitterions

A significant application of 3-Ethoxy-3-oxopropyl acrylate is in the chemical modification of cellulose (B213188) to create advanced polyzwitterions. Researchers have successfully synthesized novel polyzwitterions with pH-sensitive properties starting from cellulose phenyl carbonate. nih.govrsc.org In this process, a derivative, (3-ethoxy-3-oxopropyl)(2-aminoethyl)cellulose carbamate (B1207046), is formed through aminolysis. rsc.orgnankai.edu.cn

The synthesis involves reacting cellulose phenyl carbonate with a mixture of β-alanine ethyl ester and N-tert-butoxycarbonyl-1,2-ethanediamine (Boc-EDA). rsc.org This reaction yields a protected zwitterionic cellulose carbamate, which can then be selectively deprotected to create polyanions, polycations, or polyzwitterions. nih.govrsc.org The (3-ethoxy-3-oxopropyl) group from the β-alanine ethyl ester provides the precursor to the eventual carboxylate (anionic) group, while the Boc-protected amino group provides the precursor to the ammonium (B1175870) (cationic) group. rsc.org The resulting (3-ethoxy-3-oxopropyl)(2-aminoethyl)cellulose carbamate is a cationic intermediate that can be hydrolyzed to form the final zwitterionic polymer. nih.govbeilstein-journals.org This innovative use of a this compound precursor allows for the creation of sophisticated, bio-based polymers from cellulose, a renewable and abundant natural resource. nih.gov

Exploration of Bio-based Acrylate Sustainability through Life Cycle Assessment (LCA)

To holistically evaluate the environmental benefits of bio-based polymers, a Life Cycle Assessment (LCA) is a critical tool. Current time information in Bangalore, IN.mdpi.comnih.gov LCA is a methodology used to assess the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, use, and disposal (a cradle-to-gate or cradle-to-grave analysis). mdpi.com For bio-based acrylates, LCA studies compare their environmental footprint against that of conventional, fossil-based acrylic polymers. Current time information in Bangalore, IN.mdpi.com

Research shows that bio-based acrylic polymers, such as those derived from polysaccharides or pulp mill side streams, can offer a significant reduction in global warming potential (GWP), often measured as carbon footprint. Current time information in Bangalore, IN.aablocks.com For instance, one study found that a biopolymer replacing some fossil-based raw materials with polysaccharides reduced the carbon footprint by 9%. Current time information in Bangalore, IN. However, the results are not uniformly positive across all environmental metrics. The same study revealed that the standard fossil-based acrylic resin had a lower environmental impact in 14 out of 19 analyzed categories. Current time information in Bangalore, IN. Similarly, an LCA on bio-based sodium polyacrylate produced from pulp mill side streams showed a lower GWP than the fossil-based version, but higher impacts in acidification, eutrophication, and photochemical ozone creation potential. mdpi.com

These findings underscore that the choice of biopolymer and feedstock is critical. Current time information in Bangalore, IN.scispace.com The environmental performance of bio-based acrylates is heavily dependent on factors like the energy required for processing raw materials, such as concentrating dilute sugar streams from pulp mills, and the yield of fermentation processes. aablocks.com Therefore, LCA serves as an essential tool at the early stages of development to identify environmental "hotspots" and guide research toward more sustainable bioprocess technologies. mdpi.comnih.gov

| Impact Category | Bio-based Polymer Performance (Relative to Fossil-based) | Reference |

|---|---|---|

| Global Warming Potential (GWP) / Carbon Footprint | Lower | Current time information in Bangalore, IN.mdpi.com |

| Acidification Potential | Higher | mdpi.com |

| Eutrophication Potential | Higher | mdpi.com |

| Photochemical Ozone Creation Potential | Higher | mdpi.com |

Functional Polymers and Copolymers

The acrylate functionality of this compound makes it a valuable monomer for creating functional polymers and copolymers that respond to external stimuli, such as temperature and pH.

Thermoresponsive Polymer Systems

Thermoresponsive polymers are "smart" materials that undergo a significant and reversible change in their physical properties with temperature. scispace.com In solution, they often exhibit a lower critical solution temperature (LCST), the temperature above which the polymer becomes insoluble and precipitates from the solution. nih.govscispace.com This transition from a hydrophilic, expanded coil state to a hydrophobic, collapsed globule state is driven by changes in hydrogen bonding between the polymer and water molecules. nih.govscispace.com This behavior is of great interest for applications in nanotechnology, biotechnology, and drug delivery. mdpi.comrsc.org

Well-known examples of thermoresponsive polymers include poly(N-isopropylacrylamide) (PNIPAM) and poly(N-vinylcaprolactam) (PNVCL). researchgate.netoatext.com The synthesis of such polymers is often achieved through methods like reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for the creation of well-defined copolymers with tunable LCST behavior. mdpi.com While the field of thermoresponsive polymers is extensive, specific research detailing the direct incorporation of this compound into these systems to induce or modify thermoresponsive properties is not prominently featured in the reviewed literature. The focus remains on more established monomers for achieving LCST behavior.

Polyelectrolytes and Polyzwitterions with pH-Sensitive Properties

As detailed in section 6.1.1, this compound is a key precursor in creating cellulose-based polymers with pH-responsive characteristics. nih.govrsc.org The resulting polyzwitterions contain both acidic (carboxylate) and basic (amino) groups, allowing them to respond to changes in the ambient pH. nih.govbeilstein-journals.org

The pH-sensitive properties of these materials can be precisely characterized through potentiometric titration. rsc.org By titrating the polymer solution, researchers can determine the acid dissociation constants (pKa values) of the functional groups and the isoelectric point (IP) of the polyzwitterion, which is the pH at which the net charge of the polymer is zero. rsc.org For instance, in the cellulose-based system, the cationic intermediate, (3-ethoxy-3-oxopropyl)(2-aminoethyl)cellulose carbamate, was found to have a pKa value of 9.0 for its amino group. rsc.orgbeilstein-journals.org After hydrolysis of the ethyl ester to form the zwitterion, (2-carboxyethyl)(2-aminoethyl)cellulose carbamate, the pKa of the carboxylic group was determined to be 4.0, and the isoelectric point was found to be 7.3. rsc.org This pH-dependent charge makes these polymers highly valuable for applications such as drug delivery, protein separation, and the formation of stimuli-responsive interpolyelectrolyte complexes. nih.gov

| Polymer | Functional Group | pKa Value | Isoelectric Point (IP) | Reference |

|---|---|---|---|---|

| (3-Ethoxy-3-oxopropyl)(2-aminoethyl)cellulose carbamate (Cationic form) | Ammonium | 9.0 | N/A | rsc.org |

| (2-Carboxyethyl)(2-aminoethyl)cellulose carbamate (Zwitterionic form) | Carboxylic | 4.0 | 7.3 | rsc.org |

| Ammonium | ~8.6-9.7 |

Supramolecular Hydrogel Systems for Adsorption Applications

Supramolecular hydrogels are three-dimensional networks formed through non-covalent interactions, such as hydrogen bonding, host-guest interactions, or metal-ligand coordination. researchgate.netnih.gov Unlike chemically cross-linked gels, their reversible bonds allow for properties like self-healing and stimulus-responsiveness, making them excellent candidates for smart materials. researchgate.netmdpi.com A key application for these materials is in environmental remediation, specifically for the adsorption of pollutants like organic dyes from wastewater. nankai.edu.cnnii.ac.jp

The porous, water-swollen network of hydrogels provides a high surface area for capturing contaminants. nih.gov Researchers have developed various supramolecular hydrogel systems for efficient dye adsorption. For example, hydrogels constructed from the self-assembly of amphiphilic tris-urea molecules have shown high efficiency in adsorbing cationic dyes like methylene (B1212753) blue. nii.ac.jp Other systems utilize host-guest chemistry, such as threading cyclodextrin (B1172386) rings onto polymer chains, to create hydrogels that can effectively remove dyes like rhodamine B and crystal violet from water. nankai.edu.cn The adsorption mechanism can involve initial binding to the fibrous network of the gel, followed by entrapment within the aqueous spaces of the hydrogel matrix. nii.ac.jp While the design of supramolecular hydrogels for adsorption is a vibrant area of research, the direct use of this compound as a primary building block in these specific systems is not highlighted in the available scientific literature, which tends to focus on specialized gelators and host-guest motifs. nankai.edu.cnnii.ac.jpmdpi.com

Poly(beta-amino-esters) for Cross-linked Polymeric Networks

Poly(β-amino esters) (PBAEs) are a class of biodegradable and biocompatible polymers that have garnered significant attention for biomedical applications, particularly in gene delivery and controlled drug release. nih.govscirp.org These polymers are typically synthesized through the Michael addition reaction of a bis(acrylate ester) with a primary or secondary amine. nih.govnih.gov This synthesis method allows for the creation of vast libraries of polymers with diverse chemical properties by varying the monomer units. nih.gov

The structure of this compound, featuring a terminal acrylate group, makes it a suitable monomer for incorporation into PBAE structures. While it is a monoacrylate, it can be used in conjunction with di- or multi-functional acrylates and amines to create branched or cross-linked polymeric networks. nih.govgoogle.com The ester linkages within the polymer backbone are susceptible to hydrolysis under physiological conditions, leading to the degradation of the polymer into smaller, non-toxic molecules that can be cleared from the body. nih.govscirp.org This biodegradability is a crucial feature for in vivo applications.

The self-polymerization of certain vinyl group-containing organic acids with multi-functional aziridine (B145994) compounds can lead to high cross-linked poly(β-amino-esters) at ambient temperatures. google.com These resulting networks are often insoluble in solvents and have potential applications as adhesives and composite matrices. google.com The incorporation of monomers like this compound can modify the physical and chemical properties of these networks, such as their degradation rate and hydrophobicity, tailoring them for specific applications like tissue engineering scaffolds or as matrices for the controlled release of therapeutic agents. scirp.org

Role as Chemical Intermediates and Precursors in Complex Syntheses

The reactivity of its acrylate and ester functional groups makes this compound a valuable intermediate in multi-step organic syntheses.

Precursors for Polymeric Acylation Catalysts

The compound serves as a precursor in the synthesis of modified polymers designed to act as catalysts. For instance, (3-ethoxy-3-oxopropyl)(2-aminoethyl)cellulose carbamate has been prepared, demonstrating the utility of this compound in functionalizing biopolymers like cellulose. beilstein-journals.org The resulting material, which can be further modified by hydrolyzing the ester to a carboxylic acid, exhibits pH-responsive behavior as shown by acid-base titration curves. beilstein-journals.org Such functionalized polymers can be explored for their catalytic activity in reactions like acylation, where the polymer backbone provides a scaffold for the catalytic groups.

Intermediates in the Synthesis of Novel Pharmaceutical Candidates (e.g., HIV-1 Protease Inhibitors)

A significant application of this compound is as a key building block in the synthesis of potential therapeutic agents. Research has demonstrated its use in creating symmetrical phosphinic acids, which are designed as potential inhibitors of the Human Immunodeficiency Virus (HIV)-1 protease. acs.orgnih.gov HIV-1 protease is a critical enzyme for viral replication, and its inhibition leads to the production of non-infectious viral particles. diva-portal.org

In this context, this compound participates in a phospha-Michael reaction with a hypophosphorus salt to form phosphinic acid intermediates. acs.org These intermediates are designed to mimic the transition state of peptide bond hydrolysis by the protease. nih.gov This synthetic route allows for the incorporation of various side chains, creating a library of potential inhibitors. acs.orgnih.gov The resulting phosphinate pseudopeptides are being investigated for their ability to bind to the active site of the HIV-1 protease with high affinity. acs.org

Table 1: Selected Compounds in the Synthesis of HIV-1 Protease Inhibitors

| Compound Name | Role in Synthesis | Reference |

| This compound | Michael acceptor in phospha-Michael reaction | acs.org, nih.gov |

| Ammonium hypophosphite | Phosphorus source | acs.org |

| Hexamethyldisilazane (B44280) (HMDS) | Silylating/activating agent | acs.org |

| Ethyl 3-((3-Ethoxy-3-oxopropyl)(...)-phosphoryl) Propanoate | Phosphinate product | acs.org, nih.gov |

Formation of Environmentally Relevant Metabolites (e.g., Mercapturic Acids)

Exposure to electrophilic compounds, including various acrylates present in industrial settings and consumer products, can lead to the formation of metabolites that are excreted in urine. nih.govchemrxiv.org The mercapturic acid pathway is a major detoxification route for such xenobiotics. tandfonline.com This pathway involves the conjugation of the electrophilic compound with glutathione, followed by enzymatic processing to yield an N-acetyl-L-cysteine S-conjugate, also known as a mercapturic acid. tandfonline.com

Global profiling of urinary metabolites has identified N-acetyl-S-(3-ethoxy-3-oxopropyl)-L-cysteine (3EoOxPMA) as a mercapturic acid. nih.govchemrxiv.orgchemrxiv.org Its presence in urine is indicative of exposure to related parent compounds like ethyl acrylate. nih.govchemrxiv.org The detection and quantification of such specific mercapturic acids serve as valuable biomarkers for assessing human exposure to industrial chemicals. nih.govchemrxiv.org Studies have shown correlations between the levels of 3EoOxPMA and metabolites of other industrial chemicals like acrolein and crotonaldehyde, suggesting co-exposure from environmental or occupational sources. nih.govchemrxiv.org

Applications in Coatings and Adhesives Research

Acrylate monomers are fundamental components in the formulation of coatings and adhesives, primarily due to their ability to undergo rapid polymerization when exposed to free radicals, often initiated by ultraviolet (UV) light or electron beam (EB) radiation. atamanchemicals.com While research specifically detailing the use of this compound in commercial coating formulations is limited, its properties as an acrylate ester suggest its potential utility in this field.

It can act as a reactive diluent, a low-viscosity monomer used to adjust the viscosity of a formulation to a suitable level for application, while also being incorporated into the final polymer network upon curing. atamanchemicals.com The properties of the final cured film, such as hardness, flexibility, and adhesion, can be tailored by the choice of monomers. google.com

Furthermore, this compound has been identified as a side product during the esterification of acrylic acid with ethanol (B145695). researchgate.net Understanding the formation of such adducts is crucial for optimizing industrial processes that produce the primary monomers used in the coatings industry, such as ethyl acrylate. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Green Chemistry Principles

The conventional synthesis of acrylate (B77674) esters often relies on petroleum-based feedstocks and processes that can be energy-intensive. fau.eufau.eu A significant future direction is the development of greener, more sustainable synthetic routes for 3-Ethoxy-3-oxopropyl acrylate and related monomers.

Enzymatic and Biocatalytic Approaches: Research is increasingly focused on chemo-enzymatic pathways that utilize enzymes like lipases as catalysts. acs.orggoogle.com For instance, the well-known lipase (B570770) Candida antarctica lipase B (CALB) has been effectively used for the transesterification and synthesis of functionalized polymers under mild conditions. google.comdiva-portal.org These enzymatic methods offer high selectivity, reduce the need for harsh chemicals, and can often be performed in solvent-free systems or aqueous media, aligning with green chemistry principles. diva-portal.orgresearchgate.net The development of hyperthermostable glycosidases also opens routes for synthesizing glycosylated acrylate monomers, which could be a future pathway for creating functionalized variants. nih.gov

Bio-based Feedstocks: A major goal is to shift from fossil-fuel-based starting materials to renewable biomass. fau.euresearchgate.net Lactic acid, which can be produced by fermenting carbohydrates from sources like corn or sugar cane, is a promising bio-based precursor for acrylic acid and its esters. fau.eufau.euazom.com Researchers are actively seeking new, efficient catalysts to facilitate the dehydration of lactic acid to acrylic acid, which can then be esterified to produce monomers like this compound. azom.com Another innovative approach involves a semi-synthetic route using an OAA decarboxylase enzyme to produce 3-hydroxypropionate (B73278) (3-HP), a key precursor to acrylic acid, from glucose with very high yields. lbl.gov

The table below compares conventional synthesis with emerging green alternatives for acrylate production.

| Feature | Conventional Synthesis (e.g., Propylene Oxidation) | Emerging Green Pathways (e.g., Biocatalysis) |

| Feedstock | Fossil-based (e.g., Propylene) fau.eufau.eu | Bio-based (e.g., Lactic Acid, Glucose) azom.comlbl.gov |

| Catalyst | Metal oxides | Enzymes (e.g., Lipases), Heterogeneous catalysts google.comazom.com |

| Reaction Conditions | High temperature and pressure | Mild temperature, atmospheric pressure researchgate.net |

| Solvents | Often organic solvents | Solvent-free or aqueous media diva-portal.org |

| Sustainability | Dependent on non-renewable resources fau.eu | Utilizes renewable resources, lower energy consumption azom.comlbl.gov |

Advanced Characterization Techniques for In-situ Monitoring of Polymerization

Understanding the kinetics and mechanisms of polymerization is crucial for controlling the final properties of a polymer. Future research will increasingly rely on advanced, real-time characterization techniques to monitor the polymerization of this compound.

Real-Time Spectroscopy: Techniques like Real-Time Fourier-Transform Infrared (RT-FTIR) spectroscopy and Raman spectroscopy are invaluable for in-situ monitoring of polymerization reactions. researchgate.netresearchgate.netacs.org These methods allow researchers to track the disappearance of monomer double bonds in real time, providing critical data on polymerization rates, conversion efficiency, and the influence of various factors like temperature and initiators. researchgate.netresearchgate.netrsc.org RT-FTIR, in particular, is considered a universal method for determining kinetic parameters for rapid photopolymerization processes. rsc.org In-situ Raman spectroscopy has been used to study the photopolymerization dynamics of similar acrylate systems, offering insights into reaction kinetics and curing times. acs.org

Fluorescence Probe Technology: This non-destructive technique uses fluorescent probes added in small amounts to the polymerizing mixture. rsc.org Changes in the probe's fluorescence intensity or spectrum provide real-time information about the local microenvironment, such as viscosity and polarity changes during polymerization. rsc.org This high-sensitivity method is especially suited for tracking very fast photopolymerization reactions. rsc.org

The following table summarizes key in-situ monitoring techniques and the information they provide.

| Technique | Principle | Information Gained | Key Advantages |

| Real-Time FTIR (RT-FTIR) | Measures changes in infrared absorption of functional groups. researchgate.net | Polymerization rate, monomer conversion, kinetic parameters. researchgate.netrsc.org | High accuracy, fast evaluation, can study "dark" polymerization. rsc.org |

| Real-Time Raman Spectroscopy | Measures inelastic scattering of monochromatic light from molecules. acs.org | Reaction kinetics, mechanisms, curing times, changes in chemical composition. acs.org | High resolution, can be used for nanoscale probing. mdpi.com |

| Fluorescence Probe Technology (FPT) | Monitors changes in the fluorescence of a probe molecule within the polymerizing system. rsc.org | Changes in microviscosity and polarity, reaction progress. rsc.org | High sensitivity, non-destructive, ideal for fast reactions. rsc.org |